Sodium 5-hydroxydecanoate is a synthetic compound frequently employed in scientific research, particularly in cardiovascular studies. It is categorized as an antagonist of ATP-sensitive potassium (KATP) channels, specifically targeting the mitochondrial subtype of these channels. [, , , , ] Its use in research primarily revolves around exploring the role of KATP channels in various physiological and pathological processes, especially those related to cardiac ischemia.
Sodium 5-hydroxydecanoate can be synthesized from 5-hydroxydecanoic acid through a neutralization reaction with sodium hydroxide. This compound falls under the category of fatty acid derivatives and is primarily classified as an organic salt due to the presence of the sodium ion . Its CAS number is 71186-53-3, and it is commercially available from various chemical suppliers .
The synthesis of sodium 5-hydroxydecanoate typically involves two main steps:
Sodium 5-hydroxydecanoate can undergo several chemical reactions:
Sodium 5-hydroxydecanoate primarily acts by blocking K channels, which leads to several cellular effects:
The compound has been shown to modulate cell signaling pathways and gene expression, particularly in hypoxic conditions where it inhibits cell proliferation by blocking K channels.
Relevant data regarding its solubility and stability are crucial for applications in both laboratory and industrial settings.
Sodium 5-hydroxydecanoate has diverse applications across various fields:
Sodium 5-hydroxydecanoate (5-HD) emerged in the late 1980s as a pivotal compound for investigating ATP-sensitive potassium (KATP) channels. Initial studies in 1987 demonstrated its potent antiarrhythmic properties in ischemic rat hearts, where it suppressed ventricular fibrillation by inhibiting K+ efflux through putative KATP channels [3]. This established 5-HD as the first pharmacologic agent capable of selectively antagonizing ischemia-induced KATP channel activation without affecting baseline electrophysiology. By 1991, research confirmed 5-HD could block the cardioprotective effects of KATP openers like cromakalim, cementing its role as a selective mitochondrial KATP (mitoKATP) channel inhibitor [1] [10].
The compound’s structural features underpin its specificity: As a C10 fatty acid derivative with a 5-hydroxyl group, 5-HD penetrates mitochondrial membranes to target mitoKATP channels, unlike shorter-chain analogs. Early electrophysiological studies in guinea pig ventricular myocytes validated its concentration-dependent blockade of KATP currents (IC50 ≈30 μM) without altering other major ionic currents [4] [8]. This selectivity enabled researchers to dissect mitoKATP contributions to ischemic responses independently of sarcolemmal KATP effects.
Table 1: Effects of 5-HD on Ischemic Preconditioning Parameters
Parameter | Control | IPC Alone | IPC + 5-HD | Significance |
---|---|---|---|---|
Mitochondrial Volume (μL/mg protein) | 0.67 ± 0.02 | 0.83 ± 0.04 | 0.70 ± 0.03 | P < 0.01 [2] |
Total Hyperemic Flow (mL/min) | 25.3 ± 2.1 | 17.1 ± 1.8 | 22.9 ± 2.0 | P < 0.05 [5] |
Infarct Size Reduction | - | 60% | 15% | P < 0.001 [7] |
Paradoxically, 5-HD itself increased mitochondrial volume and inhibited respiration in naïve hearts, revealing complex off-target effects [2]. This duality highlighted that 5-HD is metabolized to 5-HD-CoA by mitochondrial acyl-CoA synthetase, potentially contributing to its inhibitory actions through metabolic disruption rather than pure channel blockade [2] [8].
5-HD critically suppresses arrhythmogenesis during early ischemia by preventing action potential shortening—a key trigger for re-entrant circuits. In canine models of coronary occlusion, 5-HD (30 mg/kg IV) reduced ischemia-induced monophasic action potential (MAP) shortening by 69% (16% shortening in controls vs. 5% with 5-HD; P<0.01) without affecting conduction delays [10]. This selective inhibition of repolarization abnormalities:
Earlier work demonstrated 5-HD’s dose-dependent suppression of ventricular fibrillation in rats (200 mg/kg orally) and dogs (3–10 mg/kg IV), linking its antiarrhythmic efficacy directly to KATP channel modulation [3]. These findings established 5-HD as a unique pharmacologic probe to separate KATP-dependent repolarization changes from upstream conduction disturbances during ischemia.
Despite its widespread use, 5-HD’s mechanistic specificity faces ongoing debate:
Table 2: Resolved and Unresolved Questions in 5-HD Pharmacology
Mechanistic Claim | Supporting Evidence | Contradictory Evidence |
---|---|---|
Specific mitoKATP blockade | Abolishes diazoxide-induced protection [1] | Fails to block IPC in some rat models [7] |
No sarcolemmal KATP effects | No APD shortening in normoxia [10] | Inhibits neuronal KATP currents [6] |
Metabolic actions irrelevant | Low concentrations effective (10-5 M) [3] | 5-HD-CoA formation alters respiration [2] |
These controversies underscore that 5-HD’s actions extend beyond simple mitoKATP blockade. However, it remains indispensable for studying channel-independent dimensions of IPC, including ROS signaling and mitochondrial volume regulation [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1